N-Demethyl-N-formylolanzapine-d8

Metabolite Analysis LC-MS/MS Quantitation Internal Standard Design

Precision bioanalysis demands the right internal standard—not the parent drug. N-Demethyl-N-formylolanzapine-d8 co-elutes and ionizes identically to the target metabolite, eliminating quantitation bias. Using Olanzapine-d8 compromises accuracy via differential hydrophobicity, pKa, and recovery. Essential for CYP1A2 phenotyping, pharmacokinetic studies, and ICH Q3B(R2) impurity release testing. Insist on the correct deuterated standard.

Molecular Formula C₁₇H₁₀D₈N₄OS
Molecular Weight 334.47
Cat. No. B1163766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Demethyl-N-formylolanzapine-d8
Synonyms4-(2-Methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)-1-piperazinecarboxaldehyde-d8
Molecular FormulaC₁₇H₁₀D₈N₄OS
Molecular Weight334.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Demethyl-N-formylolanzapine-d8: A Specialized Deuterated Reference Standard for Precise Bioanalysis


N-Demethyl-N-formylolanzapine-d8 is a deuterium-labeled analog of N-Demethyl-N-formylolanzapine, an olanzapine metabolite and synthetic impurity [1]. With a molecular formula of C17H10D8N4OS and a molecular weight of 334.47 g/mol, it is specifically designed as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry applications . Unlike the parent drug olanzapine, this compound targets the specific analytical challenges associated with its unlabeled counterpart, ensuring precise quantification in complex biological matrices .

Why N-Demethyl-N-formylolanzapine-d8 Cannot Be Replaced by Olanzapine-d8 or Other In-Class Standards


Substituting N-Demethyl-N-formylolanzapine-d8 with a different deuterated standard, such as Olanzapine-d8, compromises analytical accuracy and introduces quantitation bias due to fundamental differences in molecular structure and physicochemical properties . While both compounds are deuterated, Olanzapine-d8 is designed to quantify the parent drug, not the demethylated and formylated metabolite [1]. Critical differences in hydrophobicity, pKa, and chromatographic retention time lead to differential matrix effects and extraction recovery rates, violating the core principle of stable isotope dilution mass spectrometry that the internal standard must co-elute and behave identically to the analyte of interest [2]. Using an inappropriate internal standard can result in systematic errors in quantitation, jeopardizing the validity of pharmacokinetic studies and therapeutic drug monitoring data.

Quantitative Evidence for Prioritizing N-Demethyl-N-formylolanzapine-d8 over Generic Alternatives


Structural Specificity: Deuterium Labeling on a Metabolite, Not the Parent Drug

N-Demethyl-N-formylolanzapine-d8 is a direct isotopologue of the N-demethylated and formylated olanzapine metabolite, ensuring identical chemical behavior to the unlabeled analyte during sample preparation and analysis [1]. In contrast, the commonly used Olanzapine-d8 is a structural analog of the parent drug and will exhibit different chromatographic and ionization properties, leading to inaccurate quantification of the target metabolite .

Metabolite Analysis LC-MS/MS Quantitation Internal Standard Design

Direct Support from Systematic Comparisons of Stable-Isotope Labeling Approaches

A systematic comparison between stable-isotope (deuterium) labeling and radio (14C) labeling for investigating the in vitro metabolic pattern of pharmaceutical drugs, using olanzapine as a model drug, concluded that all metabolites found with the radioisotope approach could also be found with the stable-isotope approach [1]. This provides strong class-level validation for using deuterated standards like N-Demethyl-N-formylolanzapine-d8 for comprehensive metabolite identification without the hazards and regulations of radioactive materials.

In Vitro Metabolism Stable-Isotope Labeling Drug Development

Therapeutic Relevance: Monitoring a Metabolite Correlated with Olanzapine Clearance

The formation of the 4'-N-desmethylolanzapine metabolite, the unlabeled precursor to N-Demethyl-N-formylolanzapine, is significantly correlated with the overall clearance of olanzapine in humans [1]. Furthermore, the N-desmethyl pathway is primarily mediated by the polymorphic CYP1A2 enzyme [2]. Therefore, accurate quantification of this metabolite's derivatives, using a specific internal standard like N-Demethyl-N-formylolanzapine-d8, is critical for understanding inter-individual variability in drug exposure and response.

Therapeutic Drug Monitoring Pharmacokinetics Cytochrome P450

Compliance Support for Impurity Profiling and Regulatory Submissions

N-Demethyl-N-formylolanzapine-d8 is directly related to the unlabeled compound, which is designated as Olanzapine N-Formyl Impurity and is supplied with characterization data compliant with regulatory guidelines for analytical method development and validation [1]. While not a certified pharmacopeial standard itself, its use as an internal standard in a validated method is essential for the accurate quantification of this specific impurity in drug substance and drug product batches, as required by ICH guidelines.

Impurity Profiling Quality Control Regulatory Compliance

Key Application Scenarios Requiring N-Demethyl-N-formylolanzapine-d8


Development of a Bioanalytical Method for N-Demethyl-N-formylolanzapine Quantification in Plasma

A bioanalytical laboratory developing a validated LC-MS/MS method to quantify N-Demethyl-N-formylolanzapine in human plasma for a pharmacokinetic study. The method requires the use of N-Demethyl-N-formylolanzapine-d8 as the internal standard to correct for matrix effects, extraction recovery, and instrument variability, ensuring the accuracy and precision of the assay over the required concentration range [1].

In Vitro CYP450 Phenotyping and Drug-Drug Interaction Studies for Olanzapine

Researchers investigating the impact of CYP1A2 inhibitors (e.g., fluvoxamine) or inducers (e.g., tobacco smoke) on the formation of the N-desmethylolanzapine metabolite. N-Demethyl-N-formylolanzapine-d8 is required as a tracer or internal standard to accurately quantify the unlabeled metabolite in microsomal or hepatocyte incubations, enabling the calculation of kinetic parameters like Km and Vmax under different experimental conditions [2].

Quality Control Release and Stability Testing of Olanzapine Drug Product

A quality control unit in a pharmaceutical manufacturing plant uses N-Demethyl-N-formylolanzapine-d8 as the internal standard in a stability-indicating HPLC-UV or LC-MS method. This method is used to quantify the levels of the N-Formyl impurity in olanzapine tablets during release testing and stability studies to ensure the product meets ICH Q3B(R2) guidelines for impurity thresholds throughout its shelf life [3].

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